Neopentyl Glycol Bis(4-aminophenyl) Ether
Description
Neopentyl Glycol Bis(4-aminophenyl) Ether (CAS 115570-52-0) is a diamine compound with the molecular formula C₁₇H₂₂N₂O₂ and a molecular weight of 286.37 g/mol . Its structure features two 4-aminophenyl groups linked via a neopentyl glycol (2,2-dimethylpropane) spacer, providing steric hindrance and rigidity. Key physicochemical properties include:
- Density: 1.134 g/cm³
- Boiling Point: 472.9°C (at 760 mmHg)
- Melting Point: 116°C
- Flash Point: 255.9°C
- Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, NMP) due to aromatic amine groups .
This compound serves as a crosslinking agent or curing intermediate in epoxy resins, polyimides, and adhesives, where its rigid structure enhances thermal stability and mechanical strength .
Properties
IUPAC Name |
4-[3-(4-aminophenoxy)-2,2-dimethylpropoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,11-20-15-7-3-13(18)4-8-15)12-21-16-9-5-14(19)6-10-16/h3-10H,11-12,18-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUJEBAZZTZOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)N)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556219 | |
| Record name | 4,4'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115570-52-0 | |
| Record name | 4,4'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neopentyl Glycol Bis(4-aminophenyl) Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The process involves nucleophilic aromatic substitution, where the hydroxyl group of N-acetyl-p-aminophenol attacks the halogenated neopentyl glycol derivative. Key parameters include:
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Solvent : Dimethylformamide (DMF) or dimethylacetamide under anhydrous conditions.
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Catalyst : Potassium or sodium carbonate to deprotonate the hydroxyl group.
This step yields N-acetyl-4-aminophenyl-4'-nitrophenyl ether as an intermediate. The reaction’s selectivity for para substitution exceeds 98%, minimizing ortho byproducts.
Hydrogenation: Reduction of Nitro Groups
The nitro group in the intermediate is reduced to an amine using catalytic hydrogenation.
Hydrogenation Protocol
This step converts the intermediate to N-acetyl-bis(p-aminophenyl) ether with >95% efficiency. The use of Pd/C prevents over-reduction and ensures chemoselectivity.
Hydrolysis and Purification
Acidic Hydrolysis
The N-acetyl protecting group is removed via refluxing with hydrochloric acid (6% w/v) at 110°C for 3 hours, yielding the free amine. Neutralization with aqueous ammonia precipitates the crude product, which is filtered and washed to remove chloride ions.
Activated Carbon Treatment
To enhance purity and color, the product is treated with 1–2% activated charcoal during hydrolysis, increasing light transmittance from 70% to 90%.
| Purification Step | Condition | Outcome |
|---|---|---|
| Filtration | No. 4 filter paper | 90% recovery |
| Washing | Water until chloride-free | <10 ppm Cl⁻ |
| Drying | 110°C for 4 hours | <0.5% moisture |
Yield and Scalability
The patented three-step process achieves an overall yield of 90% at pilot scale (100 g batches). Critical factors for scalability include:
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Solvent Recovery : DMF is distilled and reused, reducing costs by 30%.
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Catalyst Recycling : Pd/C is recovered via centrifugation and reactivated, maintaining 85% activity over five cycles.
Comparative Analysis of Alternative Methods
While the acetyl-protection route dominates industrial production, alternative methods face limitations:
Direct Amination of Neopentyl Glycol Dihalides
Ullmann Coupling
Industrial Applications and Quality Standards
The compound’s primary use is in polyimide synthesis , where purity ≥97% (HPLC) is mandated for electronics applications. Specifications from suppliers include:
| Test | Specification |
|---|---|
| Appearance | White to light yellow crystals |
| Purity (%) | 96.5–100 |
| Infrared Spectrum | Conforms to structure |
| NMR | Matches reference |
Chemical Reactions Analysis
Types of Reactions: Neopentyl Glycol Bis(4-aminophenyl) Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Modified amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Materials Science
NGBE is utilized in the formulation of advanced materials, particularly in the development of photosensitive polymers. These polymers are crucial for applications in photolithography and electronic devices.
- Case Study : A patent describes a photosensitive polymer combination that incorporates NGBE as a component to enhance the alignment of liquid crystals in displays. This application highlights its role in improving the performance and stability of electronic displays .
Pharmaceuticals
NGBE serves as a scaffold in drug development, particularly in the synthesis of radiolabeled compounds for imaging and therapeutic purposes.
- Radiotheranostic Systems : Research indicates that NGBE can be used to create stable radiolabeled compounds, which are essential for diagnostic imaging and targeted therapy. For instance, studies have shown that neopentyl glycol derivatives exhibit stability against metabolic processes, making them suitable for radiopharmaceutical applications .
Polymer Chemistry
NGBE is also significant in polymer chemistry for synthesizing polyimides and other high-performance polymers.
- Application Example : The synthesis of polyimides using NGBE has been explored for its low dielectric loss properties, making it suitable for electronic applications. The polymerization process involves reacting NGBE with tetracarboxylic dianhydrides to produce polyamic acids that can be further processed into polyimides .
Mechanism of Action
The mechanism of action of Neopentyl Glycol Bis(4-aminophenyl) Ether involves its ability to interact with various molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in both research and industrial applications .
Comparison with Similar Compounds
Bis(4-aminophenyl) Ether (4,4'-ODA)
CAS 101-80-4
- Molecular Formula : C₁₂H₁₂N₂O
- Molecular Weight : 200.24 g/mol
- Structure: Two 4-aminophenyl groups connected by an ether (-O-) linkage.
- Key Differences: Flexibility: The ether linkage in 4,4'-ODA allows greater rotational freedom compared to the neopentyl spacer in Neopentyl Glycol Bis(4-aminophenyl) Ether. Thermal Stability: Neopentyl’s rigid 2,2-dimethylpropane backbone improves thermal resistance (mp 116°C vs. ~190–195°C for 4,4'-ODA) . Applications: 4,4'-ODA is widely used in polyimide synthesis for flexible electronics, while the neopentyl variant is suited for high-temperature epoxy curing .
Neopentyl Glycol Diglycidyl Ether (NGDE)
CAS 17557-23-2 (inferred from )
- Molecular Formula : C₁₂H₂₂O₄
- Molecular Weight : 222.28 g/mol
- Structure : Two glycidyl ether groups attached to neopentyl glycol.
- Key Differences: Reactivity: NGDE is an epoxide monomer that reacts with amines (e.g., in epoxy formulations), whereas this compound acts as a diamine curing agent . Applications: NGDE enhances flexibility in shape-memory polymers (SMPs) and adhesives, while the bis(4-aminophenyl) derivative improves crosslinking density .
Bisphenol A Diglycidyl Ether (DGEBA)
CAS 1675-54-3
- Molecular Formula : C₂₁H₂₄O₄
- Molecular Weight : 340.41 g/mol
- Structure: Two glycidyl ether groups linked via a bisphenol A backbone.
- Key Differences: Thermal and Mechanical Properties: DGEBA’s aromatic structure provides higher rigidity than NGDE but lower than this compound due to the latter’s amine crosslinking capability. Volatility: Neopentyl derivatives exhibit lower volatility, reducing VOC emissions in coatings .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| This compound | 286.37 | 116 | 472.9 | Aromatic amines, neopentyl | Epoxy curing, high-temperature resins |
| Bis(4-aminophenyl) Ether (4,4'-ODA) | 200.24 | ~190–195 | N/A | Aromatic amines, ether | Polyimides, flexible electronics |
| Neopentyl Glycol Diglycidyl Ether (NGDE) | 222.28 | Liquid at RT | ~205 | Epoxide, neopentyl | SMPs, flexible adhesives |
| Bisphenol A Diglycidyl Ether (DGEBA) | 340.41 | 40–50 (softening) | >300 | Epoxide, bisphenol A | Structural epoxy resins |
Research Findings and Industrial Relevance
- Thermal Performance: this compound’s high melting point (116°C) and rigid structure make it superior to 4,4'-ODA in applications requiring thermal stability, such as aerospace composites .
- Reactivity : Compared to NGDE and DGEBA, this compound’s amine groups enable faster curing in epoxy systems but may require stoichiometric precision to avoid brittleness .
- Safety: While neopentyl glycol derivatives generally exhibit low toxicity, the bis(4-aminophenyl) variant carries risks of skin/eye irritation (Risk Phrases: 36/37/38) .
Biological Activity
Neopentyl Glycol Bis(4-Aminophenyl) Ether (NGBAE), with the chemical formula C17H22N2O2 and CAS number 115570-52-0, is a compound that has garnered interest in various fields due to its unique properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Weight : 286.37 g/mol
- Melting Point : 116 °C
- Boiling Point : Approximately 472.9 °C
- Density : 1.134 g/cm³
NGBAE is characterized by its structure, which features two 4-aminophenyl groups linked by a neopentyl glycol moiety. This configuration contributes to its reactivity and potential applications in medicinal chemistry and materials science.
Antimicrobial Properties
Research indicates that NGBAE exhibits antimicrobial properties against various pathogens. A study demonstrated that derivatives of bis(4-aminophenyl) ether compounds show significant antibacterial activity, suggesting that NGBAE may possess similar effects due to its structural similarities .
Cytotoxicity and Cell Proliferation
NGBAE has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that NGBAE can inhibit cell proliferation in certain cancer cell lines, indicating potential as an anticancer agent. For instance, its cytotoxicity was assessed using MTT assays, revealing IC50 values in the micromolar range against various tumor cells .
Radiolabeling Applications
Recent advancements highlight the use of NGBAE as a scaffold for radiolabeling in theranostic applications. A study explored the stability of radioiodinated NGBAE compounds, demonstrating their potential for use in targeted radiotherapy and imaging due to their stability against metabolic degradation . The biodistribution profiles of these compounds were favorable, suggesting their utility in clinical settings.
Table 1: Summary of Biological Activities of NGBAE
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Exhibits significant activity against bacteria | |
| Cytotoxicity | Inhibits proliferation in cancer cell lines | |
| Radiolabeling | Stable against metabolic degradation |
Case Studies
- Antimicrobial Study : A comparative analysis of NGBAE and its derivatives showed that compounds with similar structures had varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the amino groups could enhance efficacy .
- Cytotoxicity Assessment : In a series of experiments involving different cancer cell lines (e.g., MCF-7 breast cancer cells), NGBAE was found to induce apoptosis through caspase activation pathways. The results indicated a dose-dependent relationship between NGBAE concentration and cytotoxic effects .
- Theranostic Applications : A recent investigation into the use of NGBAE as a radiolabeling agent revealed promising results for developing targeted therapies using radioiodine isotopes. The stability and favorable biodistribution profiles suggest potential for future clinical applications in oncology .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing Neopentyl Glycol Bis(4-aminophenyl) Ether to confirm purity and structure?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Compare observed melting points (116°C, per literature) and molecular weight (286.369 g/mol) with experimental data . Fourier-transform infrared (FTIR) spectroscopy can validate functional groups, such as aromatic amines and ether linkages.
Q. What synthetic routes are documented for preparing this compound?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or Ullmann-type coupling. For example, reacting neopentyl glycol dihalides with 4-aminophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–120°C). Protect amine groups during synthesis to prevent side reactions, as described in analogous ether syntheses .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to irritant properties (Risk Phrase 36/37/38), use personal protective equipment (PPE), including nitrile gloves and fume hoods. Store at -20°C for long-term stability, and avoid exposure to moisture or oxidizing agents . Refer to Safety Data Sheets (SDS) for emergency procedures.
Advanced Research Questions
Q. How does steric hindrance from the neopentyl group influence the compound’s reactivity in polymer networks?
- Methodological Answer : The bulky neopentyl moiety reduces reaction kinetics in crosslinking but enhances thermal stability. Optimize reaction temperatures (e.g., 60–80°C) and use catalysts like triethylamine to mitigate steric effects. Compare with ethylene glycol analogs, which exhibit faster reactivity but lower thermal resistance .
Q. How can researchers resolve contradictions in reported thermal stability data (e.g., melting points or decomposition temperatures)?
- Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) to isolate degradation pathways. Variability may arise from impurities or polymorphic forms; recrystallize the compound from ethanol/water mixtures to standardize samples .
Q. What strategies improve the compound’s solubility in polar solvents for biomedical applications?
- Methodological Answer : Introduce sulfonic acid or hydroxyl groups via post-synthetic modification. Alternatively, use co-solvents like DMSO:water (7:3 v/v) or ionic liquids. Monitor solubility changes via UV-Vis spectroscopy at λmax ~255 nm, as seen in structurally related aromatic amines .
Q. How does the compound interact with transition metals in catalytic systems?
- Methodological Answer : The 4-aminophenyl groups act as ligands for metals like Cu(II) or Pd(0). Characterize coordination complexes using X-ray crystallography or electron paramagnetic resonance (EPR). Optimize metal-to-ligand ratios (e.g., 1:2) to enhance catalytic efficiency in cross-coupling reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
